prop-2-ynyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-ynyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrrolo[2,3-b]pyridine core with a prop-2-ynyl group attached to the nitrogen atom and a carboxylate group at the 6-position.
Preparation Methods
The synthesis of prop-2-ynyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced via alkylation reactions using propargyl bromide or similar reagents.
Carboxylation: The carboxylate group at the 6-position can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
Prop-2-ynyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the prop-2-ynyl group or other substituents are replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Prop-2-ynyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate has been studied for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has shown promise in preclinical studies for the treatment of diseases such as cancer and inflammatory disorders due to its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of prop-2-ynyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Prop-2-ynyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate can be compared with other similar compounds such as:
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrrolo[2,3-b]pyridine ring. They may exhibit different biological activities and pharmacokinetic properties.
Prop-2-ynyl Substituted Compounds: Compounds with a prop-2-ynyl group attached to different core structures may have varying reactivity and applications.
Carboxylate-Containing Compounds: Compounds with carboxylate groups at different positions or attached to different cores may have distinct chemical and biological properties.
Properties
IUPAC Name |
prop-2-ynyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-2-7-15-11(14)9-4-3-8-5-6-12-10(8)13-9/h1,3-6H,7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWDYZLYPRCRSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C1=NC2=C(C=C1)C=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.